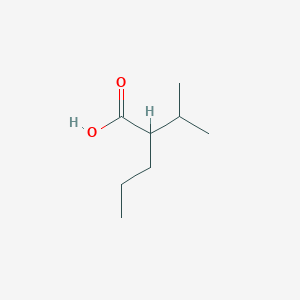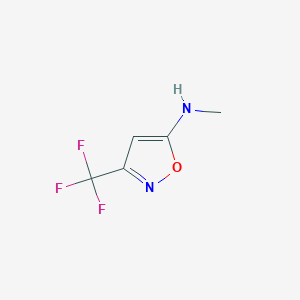
3-Trifluoromethyl-5-methylaminoisoxazole
Descripción general
Descripción
3-Trifluoromethyl-5-methylaminoisoxazole is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. It belongs to the class of isoxazole derivatives and has a unique chemical structure that makes it an interesting compound for research.
Mecanismo De Acción
The mechanism of action of 3-Trifluoromethyl-5-methylaminoisoxazole is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes or proteins in the target organism. For example, in antifungal activity, it has been proposed that it may inhibit the activity of the fungal enzyme lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 3-Trifluoromethyl-5-methylaminoisoxazole exhibits potent biochemical and physiological effects. In antifungal activity, it has been shown to disrupt the integrity of the fungal cell membrane, leading to cell death. In insecticidal activity, it has been shown to disrupt the nervous system of the target insect, leading to paralysis and death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-Trifluoromethyl-5-methylaminoisoxazole is its high potency and selectivity against target organisms. This makes it an attractive compound for research and development in various fields. However, one of the limitations is its potential toxicity to non-target organisms. Therefore, it is important to conduct further studies to investigate its safety and environmental impact before it can be used commercially.
Direcciones Futuras
There are several future directions for research on 3-Trifluoromethyl-5-methylaminoisoxazole. One of the areas of interest is the development of new derivatives with improved potency and selectivity against target organisms. Another area of interest is the investigation of its potential use as a building block for the synthesis of novel materials with unique electronic and optical properties. Additionally, further studies are needed to investigate its safety and environmental impact before it can be used commercially.
Conclusion
In conclusion, 3-Trifluoromethyl-5-methylaminoisoxazole is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. It exhibits potent antifungal and insecticidal activity and has unique electronic and optical properties that make it an interesting compound for the development of new materials. Further studies are needed to investigate its safety and environmental impact before it can be used commercially.
Aplicaciones Científicas De Investigación
3-Trifluoromethyl-5-methylaminoisoxazole has been extensively studied for its potential applications in various fields such as medicinal chemistry, agriculture, and material science. In medicinal chemistry, it has been investigated for its potential use as an antifungal agent. Studies have shown that it exhibits potent antifungal activity against several strains of fungi, including Candida albicans.
In agriculture, 3-Trifluoromethyl-5-methylaminoisoxazole has been studied for its potential use as a pesticide. It has been shown to exhibit potent insecticidal activity against several insect pests, including the diamondback moth.
In material science, 3-Trifluoromethyl-5-methylaminoisoxazole has been investigated for its potential use as a building block for the synthesis of novel materials. It has been shown to exhibit unique electronic and optical properties that make it an interesting compound for the development of new materials.
Propiedades
Número CAS |
110235-19-3 |
|---|---|
Nombre del producto |
3-Trifluoromethyl-5-methylaminoisoxazole |
Fórmula molecular |
C5H5F3N2O |
Peso molecular |
166.1 g/mol |
Nombre IUPAC |
N-methyl-3-(trifluoromethyl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C5H5F3N2O/c1-9-4-2-3(10-11-4)5(6,7)8/h2,9H,1H3 |
Clave InChI |
JFCZUHSXUWJAIW-UHFFFAOYSA-N |
SMILES |
CNC1=CC(=NO1)C(F)(F)F |
SMILES canónico |
CNC1=CC(=NO1)C(F)(F)F |
Sinónimos |
5-Isoxazolamine,N-methyl-3-(trifluoromethyl)-(9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


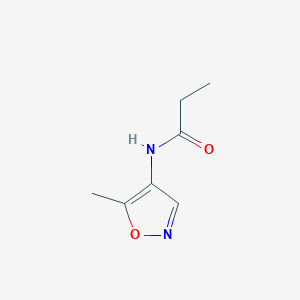
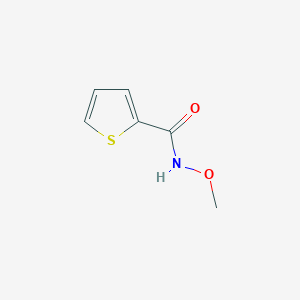
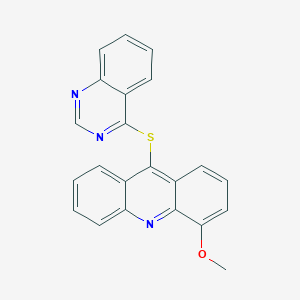

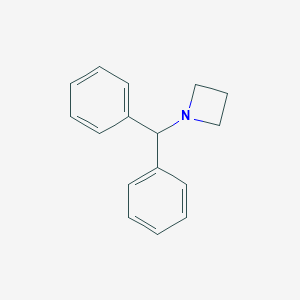
![Dibenzo[b,h]biphenylene-5,12-dione, 5a,11b-dihydro-6,11-dihydroxy-](/img/structure/B26940.png)
![2,2,2-trichloroethyl N-[bromo(diethoxyphosphoryl)methyl]carbamate](/img/structure/B26947.png)

![Spiro[1,3-dioxolane-2,2'-7-oxabicyclo[4.1.0]heptane]](/img/structure/B26952.png)
